Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-
Description
This compound is a substituted benzaldehyde featuring a 2,5-dimethoxybenzene core with a 4-[[(3-methoxyphenyl)methyl]thio] substituent. The structure integrates methoxy groups at positions 2 and 5, a thioether linkage at position 4, and a 3-methoxybenzyl moiety. Such substitutions are common in bioactive molecules, particularly in serotonin receptor agonists and enzyme inhibitors, where methoxy and thioether groups influence electronic properties and binding affinity .
Properties
CAS No. |
648957-13-5 |
|---|---|
Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[(3-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C17H18O4S/c1-19-14-6-4-5-12(7-14)11-22-17-9-15(20-2)13(10-18)8-16(17)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
SAXJBHJESNBYRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=C(C(=C2)OC)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of hydroxybenzaldehyde derivatives followed by the introduction of the thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Additions to the Aldehyde Group
The aldehyde group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Imine Formation | Primary amines (e.g., NH₂R), RT | Schiff base derivatives | Methoxy groups enhance electrophilicity via electron donation. |
| Hydrazone Formation | Hydrazines (e.g., NH₂NH₂) | Hydrazone derivatives | Useful for analytical derivatization or further reductions. |
| Cyanohydrin Synthesis | HCN or KCN with acid catalysis | Cyanohydrin adducts | Thioether’s electron-rich sulfur may stabilize intermediates. |
Oxidation and Reduction Reactions
The aldehyde and thioether groups are susceptible to redox transformations:
Oxidation
-
Aldehyde → Carboxylic Acid :
Reagents: KMnO₄ (acidic), CrO₃, or Ag₂O.
Product: 2,5-Dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]benzoic acid.
Notes: Methoxy groups may slow oxidation due to steric hindrance. -
Thioether → Sulfoxide/Sulfone :
Reagents: H₂O₂ (for sulfoxide), mCPBA (for sulfone).
Product: Sulfoxide (R-SO-R') or sulfone (R-SO₂-R').
Notes: Oxidation alters electronic properties, potentially enhancing solubility.
Reduction
-
Aldehyde → Alcohol :
Reagents: NaBH₄, LiAlH₄.
Product: 2,5-Dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]benzyl alcohol.
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is influenced by methoxy (activating, ortho/para-directing) and thioether (weakly deactivating, meta-directing) groups:
| Electrophile | Position of Substitution | Example Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to methoxy, meta to thioether | Nitro-substituted derivative |
| Sulfonation (SO₃/H₂SO₄) | Ortho to methoxy | Sulfonic acid derivative |
Mechanistic Insight: Competing directing effects may lead to regioselectivity challenges, favoring methoxy’s influence.
Thioether-Specific Reactions
The [(3-methoxyphenyl)methyl]thio group participates in distinct transformations:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | Sulfonium salts | Modifies solubility/reactivity. |
| Nucleophilic Substitution | Strong nucleophiles (e.g., RS⁻) | Displacement of thioether group | Requires activating leaving groups. |
Condensation Reactions
The aldehyde participates in condensations under acidic or basic conditions:
-
Aldol Condensation :
Base (e.g., NaOH) induces enolate formation, reacting with ketones/aldehydes.
Limitation: Steric hindrance from substituents may reduce yields. -
Claisen-Schmidt Condensation :
Reaction with acetophenone derivatives forms α,β-unsaturated ketones.
Acid-Catalyzed Cyclizations
Brønsted acids (e.g., p-TsOH) facilitate intramolecular cyclizations, as seen in related tetrahydrocarbazolone syntheses . For example:
-
Hypothetical Pathway :
Acid-mediated activation of the aldehyde could enable cyclization with adjacent aromatic systems, forming fused polycyclic structures.
Mechanistic Considerations
-
Nucleophilic Addition : The aldehyde’s electrophilicity is enhanced by electron-donating methoxy groups but partially offset by the thioether’s inductive effects.
-
Thioether Reactivity : The sulfur atom’s lone pairs enable participation in resonance, influencing both aromatic substitution and oxidation pathways .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₈O₄S
- Molecular Weight : Approximately 318.39 g/mol
- Structural Characteristics : The compound features a benzaldehyde moiety with two methoxy groups and a thioether linkage that enhances its reactivity and solubility in organic solvents.
Synthesis and Intermediate Applications
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- serves as a valuable intermediate in various chemical syntheses:
- Pharmaceuticals : It is used in the synthesis of biologically active compounds, including potential therapeutic agents. The methoxy groups contribute to the compound's lipophilicity, enhancing its bioavailability.
- Dyes and Pigments : The compound acts as an intermediate for synthesizing dyes due to its ability to undergo electrophilic substitution reactions. Its derivatives are utilized in textile applications for colorants.
- Electroplating Additives : As noted in patent literature, benzaldehyde derivatives can improve the performance of electroplating baths, enhancing the quality of metal coatings .
Analytical Applications
The compound is also employed in analytical chemistry:
- Chromatography : Benzaldehyde derivatives are used as standards in chromatographic methods for the detection and quantification of similar compounds in complex mixtures.
Case Study 1: Pharmaceutical Synthesis
In a recent study published in Molecules, researchers synthesized a series of thioether derivatives based on benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-. These derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
Case Study 2: Dye Production
A study focusing on the dyeing properties of benzaldehyde derivatives highlighted their effectiveness as intermediates in producing vibrant textile dyes. The research demonstrated that these dyes showed excellent fastness properties when applied to cotton fabrics .
Environmental Considerations
While the applications of benzaldehyde derivatives are extensive, it is essential to consider their environmental impact:
- Toxicity and Safety : Some synthetic routes may involve hazardous reagents or conditions. Therefore, safer synthetic methods are being explored to minimize environmental risks associated with their production.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Antimicrobial activity observed |
| Dyes and Pigments | Used in textile dye production | Excellent fastness properties |
| Electroplating | Enhances performance of electroplating baths | Improves coating quality |
| Analytical Chemistry | Standards for chromatographic analysis | Effective in detecting similar compounds |
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and thioether groups can also influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on structural analysis.
Key Observations:
- Substituent Complexity : The target compound’s 3-methoxybenzylthio group introduces steric bulk compared to simpler analogs like 4-(methylthio)benzaldehyde . This may reduce solubility but enhance receptor binding specificity.
- Electronic Effects : Methoxy groups donate electron density, while thioethers exhibit moderate electron-withdrawing effects. The combination likely creates a polarized aromatic system, similar to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde .
Physicochemical Properties
- Melting Point : The target compound is expected to be a solid with a melting point >100°C, comparable to triazole derivatives (e.g., 136–138°C ).
- Solubility: Multiple methoxy groups may enhance solubility in polar solvents (e.g., methanol), but the bulky thioether could offset this, akin to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde .
- Reactivity : The thioether linkage is susceptible to oxidation, similar to 4-(methylthio)benzaldehyde , but the 3-methoxybenzyl group may stabilize the structure.
Biological Activity
Benzaldehyde, 2,5-dimethoxy-4-[[3-methoxyphenyl)methyl]thio] (CAS Number: 648957-13-5) is a complex organic compound notable for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈O₄S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 648957-13-5 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research has shown that benzaldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated the antibacterial effects of benzaldehyde against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The Minimum Inhibitory Concentration (MIC) for Bacillus anthracis was reported at 8.0 mM (approximately 850 µg/mL) . Furthermore, benzaldehyde was found to enhance the efficacy of standard antibiotics by reducing their MIC values when used in combination therapy, potentially through mechanisms that alter bacterial membrane permeability .
The antimicrobial action of benzaldehyde is attributed to its ability to disrupt bacterial cell membranes and induce cytoplasmic coagulation. This results in cell death through both direct membrane damage and enhanced uptake of antibiotics . Additionally, studies indicate that the presence of phenolic hydroxyls in related compounds increases bactericidal activity, suggesting a structure-activity relationship that merits further exploration.
Toxicity Profile
Toxicological assessments have indicated that benzaldehyde exhibits a relatively low toxicity profile when administered at controlled doses. The oral LD50 in rodents ranges from 800 to 2850 mg/kg, while intraperitoneal administration yielded an LD50 of 3265 mg/kg . Short-term studies identified a no observed adverse effect level (NOAEL) at doses up to 400 mg/kg in rats and mice . However, caution is warranted due to potential irritative effects on ocular tissues upon direct exposure.
Case Studies and Research Findings
- Antibiotic Modulation : A study focused on the interaction between benzaldehyde and fluoroquinolone antibiotics showed that subinhibitory concentrations of benzaldehyde significantly decreased the MIC for norfloxacin and ciprofloxacin, suggesting its role as an antibiotic enhancer .
- In Vivo Toxicity Assessment : In Drosophila melanogaster models, benzaldehyde demonstrated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects .
- Synthetic Pathways : Various synthetic routes for producing benzaldehyde derivatives have been explored, including methoxylation and thioetherification methods that optimize yield and purity for potential pharmaceutical applications .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioether coupling | NaH, THF, 0°C → RT, 12h | ~65% | |
| Triazine functionalization | Trichlorotriazine, 4-methoxyphenol, DCM, 0°C | ~70% |
Basic: How can spectroscopic methods (NMR, MS) be used to characterize this compound?
Answer:
- NMR Analysis:
- ¹H NMR: Expect signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and aldehyde protons (δ 9.8–10.2 ppm). Overlapping signals (e.g., C4/C6 methoxy groups) may require 2D NMR (HSQC, HMBC) for resolution .
- ¹³C NMR: Key peaks include the aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to sulfur (δ ~130–140 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 362.1024 (C₁₈H₁₈O₄S⁺). Compare with NIST reference data for validation .
Advanced: How to design experiments to evaluate its biological activity (e.g., anticancer or antiviral potential)?
Answer:
- In Vitro Assays:
- Mechanistic Studies:
Advanced: How to resolve contradictions in spectral data between independent studies?
Answer:
Contradictions may arise from impurities, solvent effects, or instrument calibration. Mitigation strategies include:
- Cross-Validation: Compare data with NIST-standardized spectra (e.g., δ 192.6 ppm for aldehyde carbons in DMSO-d₆) .
- Isotopic Labeling: Use deuterated analogs to confirm ambiguous proton assignments (e.g., methoxy vs. thioether protons) .
- Advanced Techniques: Employ DOSY NMR to distinguish between monomeric and aggregated species affecting chemical shifts .
Advanced: How to investigate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substituent Variation:
- Pharmacophore Mapping:
- Biological Testing: Correlate substituent changes with activity metrics (e.g., logP vs. IC₅₀) to derive QSAR models .
Methodological: What purification strategies are effective for removing byproducts in the synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
